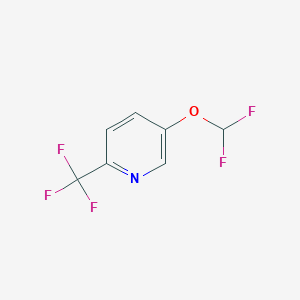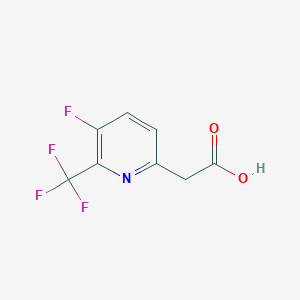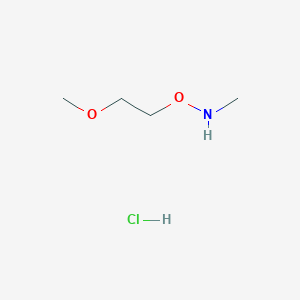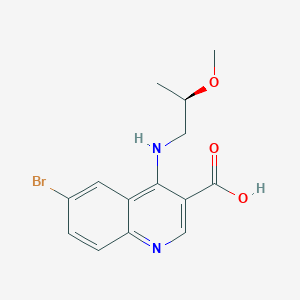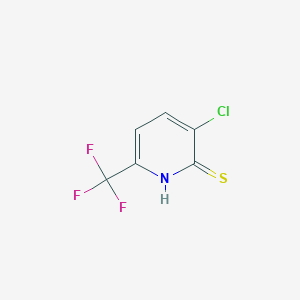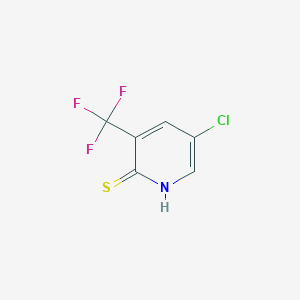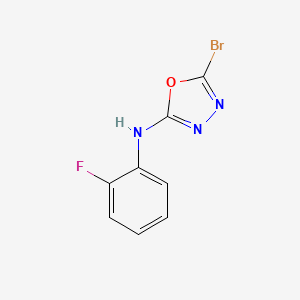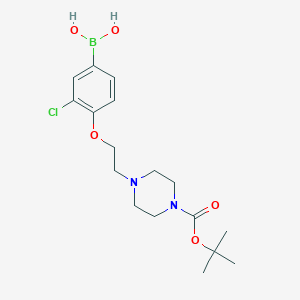
(4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid
Descripción general
Descripción
The compound “(4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) .
Chemical Reactions Analysis
Boronic acids are known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds. They are often used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods, including melting point analysis, solubility testing, and spectroscopic analysis .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Novel triazole derivatives and compounds with piperazine motifs have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized derivatives with antimicrobial properties, indicating the potential of such compounds in developing new antimicrobial agents Bektaş et al., 2007. Similarly, compounds involving piperazine and related motifs have shown moderate activities against microorganisms, suggesting a broad spectrum of applications in antimicrobial research Kulkarni et al., 2016.
Chemical Synthesis and Characterization
The tert-butoxycarbonyl (Boc) group, a key feature in the compound of interest, is widely used in chemical synthesis for protecting amine groups during peptide synthesis. Heydari et al. (2007) highlighted the efficiency of using H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, demonstrating the significance of the Boc group in synthetic chemistry Heydari et al., 2007. This underscores the compound's relevance in facilitating complex chemical syntheses, especially in peptide and protein engineering.
Crystal Structure Analysis
Compounds similar to the one have been subjects of crystal structure analysis to understand their molecular configurations better. For example, Faizi et al. (2016) reported on the crystal structure of a related compound, shedding light on its molecular conformation and potential interactions Faizi et al., 2016. Such analyses are crucial for the design of molecules with specific properties, including drug molecules and materials science applications.
Biological Evaluation
Research has also focused on the biological evaluation of compounds containing the tert-butoxycarbonyl group and piperazine derivatives. For instance, the synthesis and evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives have been explored for their antibacterial and antifungal activities, indicating the potential of these compounds in medicinal chemistry and drug discovery Kulkarni et al., 2016.
Direcciones Futuras
Propiedades
IUPAC Name |
[3-chloro-4-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BClN2O5/c1-17(2,3)26-16(22)21-8-6-20(7-9-21)10-11-25-15-5-4-13(18(23)24)12-14(15)19/h4-5,12,23-24H,6-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSADKPSRPMWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-chlorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



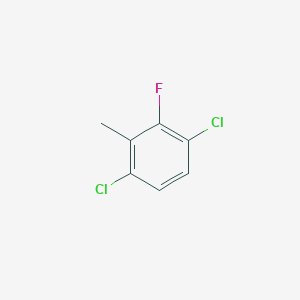
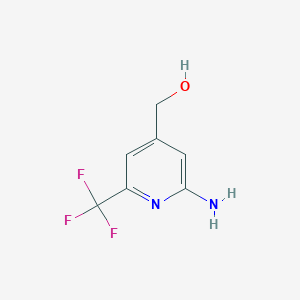
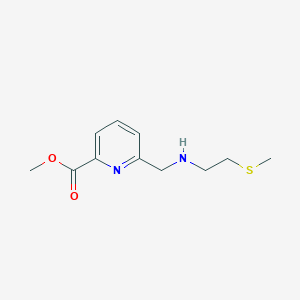
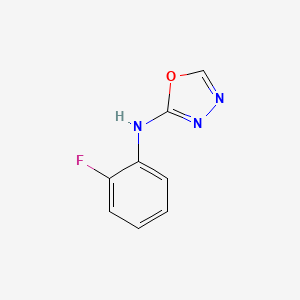
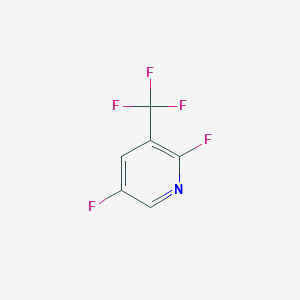
![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)
